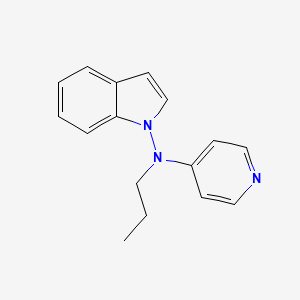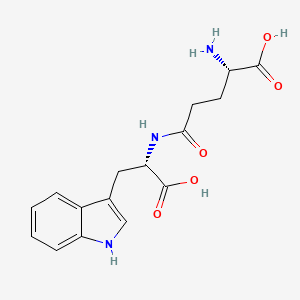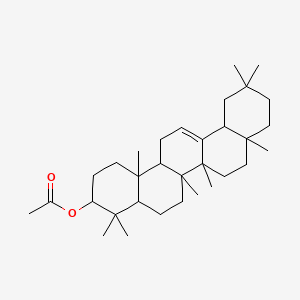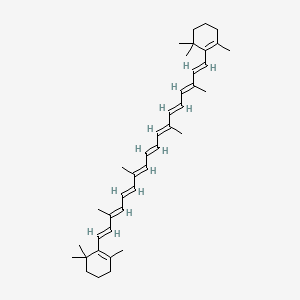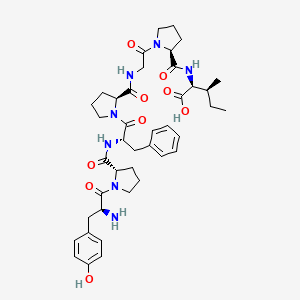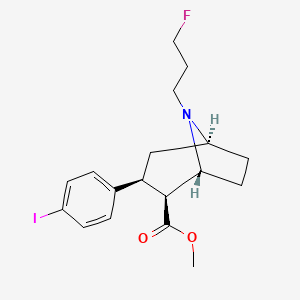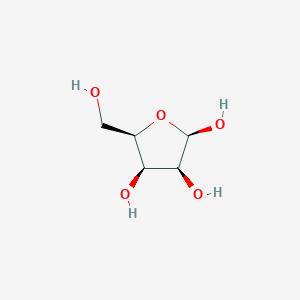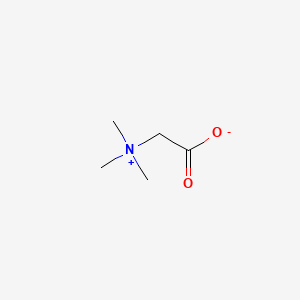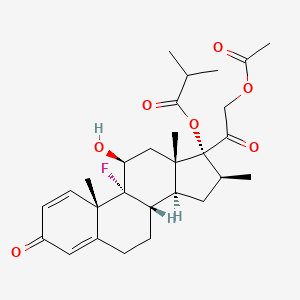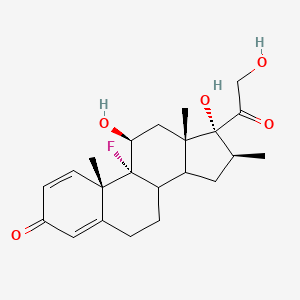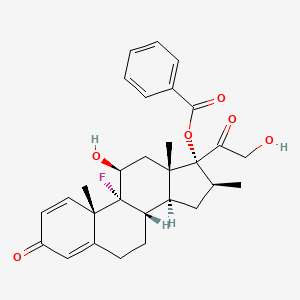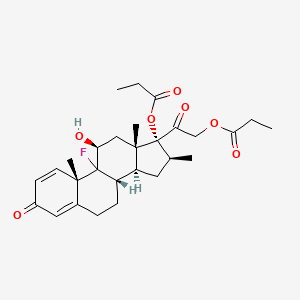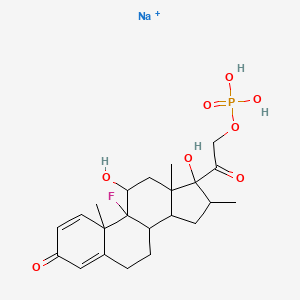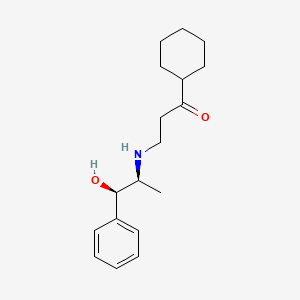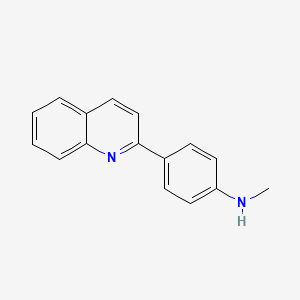
Benzenamine, N-methyl-4-(2-quinolinyl)-
Übersicht
Beschreibung
Benzenamine, N-methyl-4-(2-quinolinyl)- , also known by its chemical formula C₁₆H₁₄N₂ , is a compound with intriguing properties. Its molecular structure combines an aromatic benzene ring with a quinoline moiety, resulting in a complex and potentially biologically active molecule.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers at hand, I can provide a general overview. Researchers typically employ synthetic routes that incorporate quinoline derivatives and aniline compounds. These reactions may involve condensation, cyclization, or other organic transformations. Further exploration of the literature would yield detailed synthetic protocols.
Molecular Structure Analysis
The molecular structure of Benzenamine, N-methyl-4-(2-quinolinyl)- reveals the following key features:
- A central benzene ring (benzenamine or aniline) with a methyl group (CH₃) attached to the nitrogen atom.
- A quinoline ring system (2-quinolinyl) fused to the benzene ring.
!Molecular Structure
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Potential reactions include:
- Electrophilic aromatic substitution on the benzene ring.
- Nucleophilic substitution at the nitrogen atom.
- Ring-opening reactions of the quinoline ring.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point likely falls within a specific range, but precise data would require experimental determination.
- Solubility : Solubility in various solvents impacts its practical use.
- Color : The compound may exhibit color due to its aromatic system.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimalarial Properties
Benzenamine derivatives have demonstrated significant antitumor and antimalarial activities. For instance, trimetrexate, a compound synthesized through reactions involving benzenamine, has shown a broad spectrum of antitumor effects and is undergoing preclinical toxicology evaluation (Elslager, Johnson, & Werbel, 1983).
Biodegradation Studies
Benzenamine, as part of a compound's structure, plays a role in environmental biodegradation. Studies on Klebsiella pneumoniae and Enterobacter aerogenes, which can utilize quinoline derivatives as carbon sources, have identified benzenamine-related metabolites during biodegradation processes (Wang, Li, & Duan, 2014), (Wang, Li, & Duan, 2013).
Catalysis and Polymerization
Benzenamine-based ligands have been utilized in the synthesis of aluminum and zinc complexes, which are active catalysts for the ring-opening polymerization of ε-caprolactone. This application demonstrates the compound's potential in material science and polymer chemistry (Qiao, Ma, & Wang, 2011).
DNA Photocleavage Studies
Benzenamine derivatives have been synthesized and evaluated for their DNA photocleavage abilities. This research contributes to the understanding of DNA interactions with specific chemical compounds, which has implications in medicinal chemistry and biochemistry (Bindu, Mahadevan, & Naik, 2012).
Antibacterial Activity
N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, a compound involving benzenamine, has been synthesized and characterized for its antibacterial activity. This compound's potential as a new drug for antimicrobial chemotherapy highlights its significance in pharmacology and drug development (Li, Liang, Wang, & Tai, 2009).
Safety And Hazards
- Toxicity : Assessing toxicity requires detailed studies. As with any aromatic amine, caution is warranted.
- Handling : Proper lab practices should be followed due to potential hazards associated with aromatic amines.
Zukünftige Richtungen
- Biological Studies : Investigate its biological activity, potential targets, and pharmacological applications.
- Synthetic Variants : Explore modifications to enhance solubility, stability, or specific interactions.
- Computational Modeling : Predict binding sites and interactions using computational methods.
Please note that the analysis provided here is based on general knowledge and available data. For precise details, consult relevant scientific literature123. Researchers should continue to explore this compound’s properties and applications to unlock its full potential.
Eigenschaften
IUPAC Name |
N-methyl-4-quinolin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-17-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)18-16/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLLSYTZXMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218428 | |
| Record name | BF-158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-methyl-4-(2-quinolinyl)- | |
CAS RN |
682763-67-3 | |
| Record name | BF-158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682763673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BF-158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BF-158 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K975984MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



